N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)indoline-1-carboxamide
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Overview
Description
N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)indoline-1-carboxamide is a complex organic compound that features a boron-containing dioxaborolane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)indoline-1-carboxamide typically involves the following steps:
Formation of the dioxaborolane group: This is achieved by reacting pinacol with boronic acid derivatives under specific conditions.
Coupling with indoline-1-carboxamide: The dioxaborolane derivative is then coupled with indoline-1-carboxamide using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)indoline-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The boron-containing group can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The dioxaborolane group can participate in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and appropriate ligands.
Major Products
The major products formed from these reactions include boronic acids, reduced derivatives, and substituted compounds, which can be further utilized in various synthetic applications .
Scientific Research Applications
N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)indoline-1-carboxamide has several scientific research applications:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential role in biological assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)indoline-1-carboxamide involves its interaction with specific molecular targets. The dioxaborolane group can form reversible covalent bonds with hydroxyl and amino groups, making it useful in enzyme inhibition and as a molecular probe. The indoline-1-carboxamide moiety can interact with various biological targets, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar boron-containing structure but with different functional groups.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: Contains a phenol group instead of the indoline-1-carboxamide moiety.
Uniqueness
N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)indoline-1-carboxamide is unique due to its combination of the dioxaborolane group and the indoline-1-carboxamide moiety.
Properties
Molecular Formula |
C21H25BN2O3 |
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Molecular Weight |
364.2 g/mol |
IUPAC Name |
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2,3-dihydroindole-1-carboxamide |
InChI |
InChI=1S/C21H25BN2O3/c1-20(2)21(3,4)27-22(26-20)16-9-11-17(12-10-16)23-19(25)24-14-13-15-7-5-6-8-18(15)24/h5-12H,13-14H2,1-4H3,(H,23,25) |
InChI Key |
ANJKDDISOZKFFN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)N3CCC4=CC=CC=C43 |
Origin of Product |
United States |
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